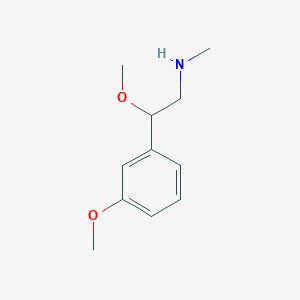
(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Cloro-bencil)-(2-pentafluoroetoxi-etil)-amina” es un compuesto químico con la siguiente estructura:
(4-Cloro-bencil)-(2-pentafluoroetoxi-etil)-amina
Este compuesto combina un grupo clorobencilo con una porción de pentafluoroetoxi-etilamina.
Métodos De Preparación
Rutas de Síntesis: Existen varias rutas de síntesis para la preparación de este compuesto. Un método común involucra la reacción de acoplamiento cruzado de Suzuki–Miyaura, una potente reacción de formación de enlaces carbono-carbono. En este proceso, un reactivo organoborano reacciona con un haluro de arilo o vinilo en presencia de un catalizador de paladio. El reactivo de boro puede adaptarse para condiciones específicas .
Producción Industrial: Si bien los métodos específicos de producción industrial pueden variar, el compuesto se puede sintetizar a gran escala utilizando principios similares. La optimización de las condiciones de reacción, la escalabilidad y la rentabilidad son consideraciones cruciales.
Análisis De Reacciones Químicas
Reactividad: El compuesto puede experimentar diversas reacciones, incluyendo:
Oxidación: Puede oxidarse bajo condiciones apropiadas.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden reemplazar los grupos funcionales.
Otras Transformaciones: Dependiendo de las condiciones de reacción, puede participar en otras transformaciones.
Reactivos Organoborano: Como se mencionó anteriormente, el acoplamiento Suzuki–Miyaura generalmente emplea reactivos de boro.
Catalizadores de Paladio: Estos facilitan las reacciones de acoplamiento cruzado.
Haluros (por ejemplo, cloruros): Utilizados como materiales de partida.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los sustituyentes. Un análisis detallado requeriría datos experimentales.
Aplicaciones Científicas De Investigación
Química:
Catálisis: La reactividad del compuesto lo hace valioso en procesos catalíticos.
Transformaciones de Grupos Funcionales: Los investigadores exploran su uso en la modificación de otras moléculas.
Descubrimiento de Fármacos: Puede servir como un andamiaje para posibles candidatos a fármacos.
Bioconjugación: Sus grupos funcionales se pueden utilizar para unir biomoléculas.
Ciencia de Materiales: Aplicaciones en polímeros, recubrimientos y materiales.
Químicos Finos: Utilizados como intermediarios en la síntesis química.
Mecanismo De Acción
El mecanismo de acción del compuesto depende de sus interacciones específicas con los objetivos biológicos. Se necesitan más estudios para dilucidar estas vías.
Comparación Con Compuestos Similares
Si bien no tengo información sobre compuestos similares en este momento, una investigación adicional podría destacar su singularidad y proporcionar un análisis comparativo.
Recuerde que las propiedades y aplicaciones de este compuesto son continuamente exploradas por los investigadores, y pueden surgir nuevos hallazgos con el tiempo.
Propiedades
Fórmula molecular |
C11H11ClF5NO |
|---|---|
Peso molecular |
303.65 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11ClF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
Clave InChI |
QNTGHPVCPOMGTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


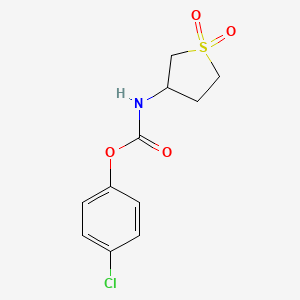

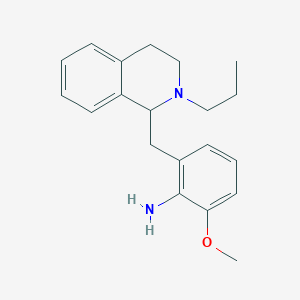
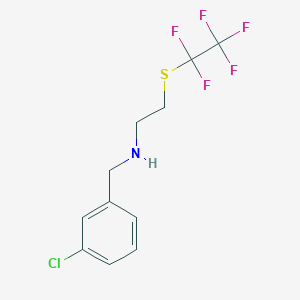
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

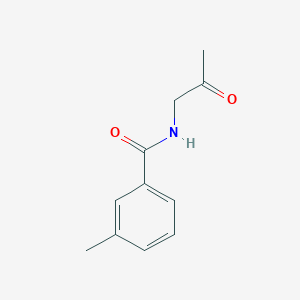
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)


